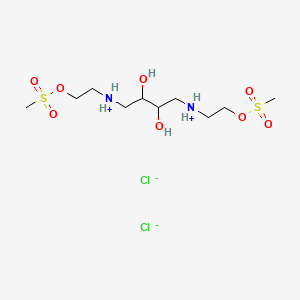
Dimesylerythritol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimesylerythritol hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of mesyl groups attached to an erythritol backbone, combined with hydrochloride to form a stable salt. Its structure and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimesylerythritol hydrochloride typically involves the mesylation of erythritol. Erythritol, a four-carbon sugar alcohol, is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The resulting dimesylerythritol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions: Dimesylerythritol hydrochloride undergoes various chemical reactions, including:
Oxidation: The mesyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the mesyl groups back to hydroxyl groups.
Substitution: The mesyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Erythritol or partially reduced intermediates.
Substitution: Various substituted erythritol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimesylerythritol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound is studied for its potential as a cross-linking agent in protein and nucleic acid research.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of dimesylerythritol hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The mesyl groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce new functional groups or to protect sensitive hydroxyl groups during multi-step synthesis.
Molecular Targets and Pathways: In biological systems, the compound’s reactivity with nucleophiles can be used to modify biomolecules, potentially affecting their function and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.
Comparación Con Compuestos Similares
Dimesylglycerol: Similar in structure but with a three-carbon backbone.
Dimesylxylitol: A five-carbon analog with similar reactivity.
Dimesylmannitol: A six-carbon sugar alcohol derivative.
Uniqueness: Dimesylerythritol hydrochloride is unique due to its four-carbon backbone, which provides a balance between reactivity and stability. This makes it particularly useful in applications where a moderate chain length is advantageous. Its ability to form stable hydrochloride salts also enhances its solubility and handling properties compared to other mesylated compounds.
Propiedades
Número CAS |
14255-70-0 |
|---|---|
Fórmula molecular |
C10H26Cl2N2O8S2 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-4-(2-methylsulfonyloxyethylazaniumyl)butyl]-(2-methylsulfonyloxyethyl)azanium;dichloride |
InChI |
InChI=1S/C10H24N2O8S2.2ClH/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18;;/h9-14H,3-8H2,1-2H3;2*1H |
Clave InChI |
UOTCXIMRODXHSV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC[NH2+]CC(C(C[NH2+]CCOS(=O)(=O)C)O)O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


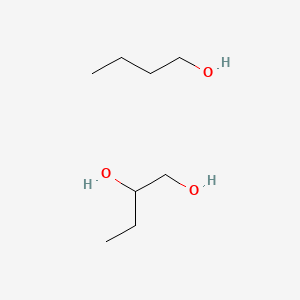
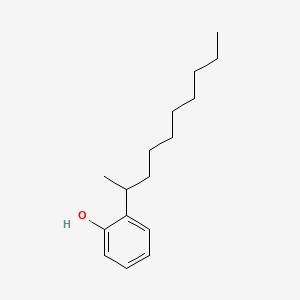
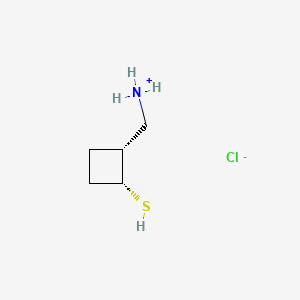
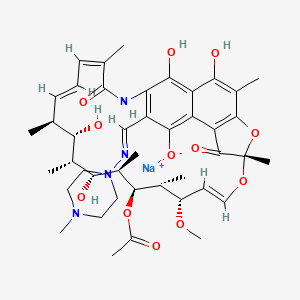
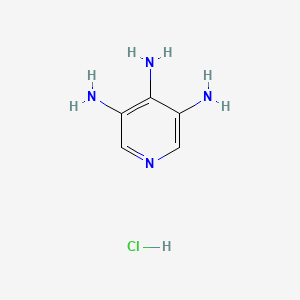


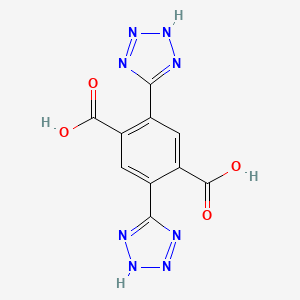
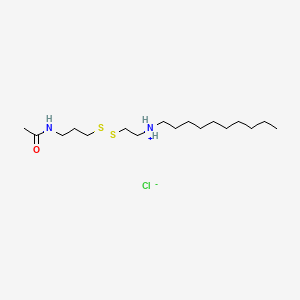
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)




